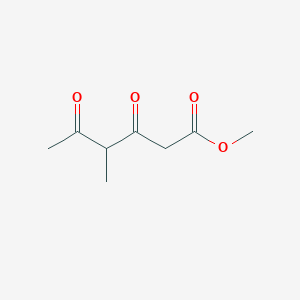

Methyl 4-methyl-3,5-dioxohexanoate

Description

Methyl 4-methyl-3,5-dioxohexanoate (CAS 75950-51-5) is a β,δ-diketo ester with the molecular formula C₈H₁₂O₄. Its structure features a methyl ester group at position 1, a 4-methyl substituent, and two ketone groups at positions 3 and 5 (O=C(CC(=O)OC)C(C(C)=O)C) . This compound is notable for its role in organic synthesis, particularly in cyclization reactions. For example, under basic conditions (pH 9.2), it undergoes hydrolysis to form 4-hydroxy-5,6-dimethyl-2-pyrone, a lactone derivative with applications in medicinal and materials chemistry . Its reactivity in enolate formation and subsequent functionalization (e.g., acetylation) further underscores its utility in constructing complex heterocyclic frameworks .

Properties

Molecular Formula |

C8H12O4 |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

methyl 4-methyl-3,5-dioxohexanoate |

InChI |

InChI=1S/C8H12O4/c1-5(6(2)9)7(10)4-8(11)12-3/h5H,4H2,1-3H3 |

InChI Key |

XWWLSHHBTXONFF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C)C(=O)CC(=O)OC |

Origin of Product |

United States |

Scientific Research Applications

Methyl 4-methyl-3,5-dioxohexanoate is used in various scientific research fields:

Chemistry: It serves as a building block for synthesizing more complex organic molecules.

Biology: It is used in the study of enzyme mechanisms and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 4-methyl-3,5-dioxohexanoate exerts its effects depends on the specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical reactions. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Methyl 4-methyl-3,5-dioxohexanoate and analogous β,δ-diketo esters:

Structural and Functional Analysis

Ester Group Effects: Methyl vs. tert-Butyl Esters: The methyl ester in this compound facilitates hydrolysis and lactonization due to its small size and lower steric hindrance . In contrast, the tert-butyl group in tert-butyl 4-methyl-3,5-dioxohexanoate enhances solubility in hydrophobic environments and stabilizes intermediates during enzymatic reductions, enabling high enantioselectivity (99.2% ee) .

Substituent Influence: 4-Methyl Group: The 4-methyl group in this compound directs regioselectivity during cyclization, favoring 5,6-dimethylpyrone formation . Its absence in methyl 3,5-dioxohexanoate leads to alternative lactonization pathways (e.g., 4-hydroxy-6-methylpyran-2-one) . Lactonization vs. Esterification: Methyl 3,5-dioxohexanoate’s lack of a 4-methyl group makes it susceptible to solvent-dependent artifact formation (e.g., methyl esterification in methanol) . This highlights the critical role of substituents in stabilizing desired reaction pathways.

Enzymatic Reactivity: tert-Butyl 4-methyl-3,5-dioxohexanoate demonstrates superior compatibility with alcohol dehydrogenases, achieving near-perfect enantioselectivity under dynamic kinetic resolution .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : H and C NMR can identify the keto-enol tautomerism and confirm the positions of methyl and ester groups. For example, carbonyl signals at δ 200–210 ppm (keto form) and δ 170–180 ppm (ester) are critical .

- IR Spectroscopy : Strong absorbance bands near 1740 cm (ester C=O) and 1650 cm (diketone C=O) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 172.0735 (CHO) .

- X-ray Crystallography : Resolves conformational details, such as boat/chair configurations in derivatives (e.g., pyran ring conformations in spiro compounds) .

How can dynamic kinetic resolution (DKR) be applied to synthesize enantiomerically pure derivatives of this compound?

Advanced Research Focus

DKR combines enzymatic enantioselective reduction with in situ racemization of the substrate:

- Enzyme Selection : LBADH (from Lactobacillus brevis) for asymmetric reduction of the 1,3-diketone moiety .

- Racemization Catalysts : Use of weak bases (e.g., triethylamine) or metal complexes to equilibrate keto-enol tautomers .

- Process Design : Biphasic reactors (e.g., aqueous buffer/MTBE) to enhance substrate solubility and product recovery .

- Analytical Validation : Chiral HPLC or GC to confirm enantiomeric excess (>99% ee) .

What conformational insights have been gained from crystallographic studies of related dioxohexanoate derivatives?

Advanced Research Focus

X-ray diffraction of structurally analogous compounds (e.g., methyl 4-methyl-3,5-dioxo-1-phenyl-2-oxaspiro[5.5]-4-carboxylate) reveals:

- Ring Conformations : Pyran rings adopt boat conformations due to steric strain from substituents .

- Hydrogen Bonding : Intramolecular H-bonds between diketone oxygen and ester groups stabilize specific tautomers .

- Packing Effects : Crystal lattice forces influence the dominance of keto vs. enol forms .

How can researchers address discrepancies in reaction outcomes when using different catalytic systems for modifying this compound?

Advanced Research Focus

Contradictions often arise from variations in:

- Catalyst-Substrate Interactions : Enzymes vs. organocatalysts may favor divergent pathways (e.g., reduction vs. oxidation) .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize enolate intermediates, altering product ratios .

- Temperature Gradients : Higher temperatures (≥40°C) may accelerate side reactions like decarboxylation .

Methodological Mitigation : - Systematic screening of reaction parameters (pH, solvent, catalyst loading).

- Computational modeling (DFT) to predict intermediate stability and transition states .

What role does this compound play in asymmetric synthesis of bioactive compounds?

Advanced Research Focus

The compound serves as a chiral building block for:

- Pharmaceutical Intermediates : Enzymatic DKR derivatives are precursors to β-hydroxy esters used in antiviral agents .

- Natural Product Synthesis : Functionalization via aldol reactions or olefination generates polyketide-like scaffolds .

- Catalyst Development : Its rigid structure aids in designing transition-metal ligands for stereoselective catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.